BenchChemオンラインストアへようこそ!

1-1,3,4-Thiadiazol-2-yl-cyclopropylamine

Physicochemical profiling Drug-likeness Transporter recognition

This building block features a distinct sp³-hybridized cyclopropylamine (pKₐ ≈ 9.10) directly attached to the 1,3,4-thiadiazole core, enabling salt-bridge interactions and orthogonal derivatization without ring deactivation—capabilities absent in the more common 5-cyclopropyl-2-amino regioisomer. The >98% protonated ammonium species at physiological pH makes it the optimal scaffold for N-(5-substituted-thiadiazol-2-yl)cyclopropanecarboxamides and LSD1-inhibitor warheads. Ensure your SAR program uses the correct regioisomer; verify CAS 1159877-99-2 before ordering.

Molecular Formula C5H7N3S
Molecular Weight 141.20 g/mol
Cat. No. B8311475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-1,3,4-Thiadiazol-2-yl-cyclopropylamine
Molecular FormulaC5H7N3S
Molecular Weight141.20 g/mol
Structural Identifiers
SMILESC1CC1(C2=NN=CS2)N
InChIInChI=1S/C5H7N3S/c6-5(1-2-5)4-8-7-3-9-4/h3H,1-2,6H2
InChIKeyMIIKWFPOSKHANC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3,4-Thiadiazol-2-yl)cyclopropylamine: Structural Niche for Procurement and Screening


1-(1,3,4-Thiadiazol-2-yl)cyclopropylamine (CAS 1159877-99-2) is a small-molecule building block (C₅H₇N₃S, MW 141.20 g/mol) that fuses a 1,3,4-thiadiazole heterocycle with a cyclopropylamine substituent . Unlike the commercially prevalent regioisomer 5‑cyclopropyl‑1,3,4‑thiadiazol‑2‑amine (CAS 57235‑50‑4), this compound places the primary amine on the cyclopropane ring rather than directly on the thiadiazole, creating a distinct sp³‑hybridized amine centre . This structural feature fundamentally alters the protonation state, hydrogen‑bonding capacity, and synthetic derivatisation routes, making it a non‑interchangeable scaffold for medicinal chemistry and agrochemical discovery programs that require a saturated amine handle adjacent to a planar heteroaromatic core.

Why 5‑Cyclopropyl‑1,3,4‑thiadiazol‑2‑amine Cannot Replace 1‑(1,3,4‑Thiadiazol‑2‑yl)cyclopropylamine in Focused Libraries


Although the two regioisomers share the same molecular formula (C₅H₇N₃S) and are occasionally listed under overlapping synonym sets in vendor catalogues, their physicochemical and pharmacological behaviour diverges sharply [1]. The 5‑cyclopropyl‑2‑amino isomer presents a heteroaromatic amine with a pKₐ of ~3.2 that is largely unprotonated at physiological pH, whereas the target compound bears an aliphatic cyclopropylamine (pKₐ ≈ 9.10) that exists predominantly as a charged ammonium species under the same conditions [2]. Conformational analysis indicates that the cyclopropylamine substituent in the target compound adopts a bisected orientation relative to the thiadiazole plane, generating a unique pharmacophoric vector that is absent in the 2‑amino isomer [3]. These differences mean that substitution without re‑screening will alter target engagement, solubility, and metabolic stability in ways that cannot be predicted by simple potency extrapolation from the more common analog.

Quantitative Differentiation Evidence for 1‑(1,3,4‑Thiadiazol‑2‑yl)cyclopropylamine Relative to In‑Class Analogs


Amine Basicity: Cyclopropylamine vs. Heteroaromatic Amine pKₐ Determines Ionisation State

The protonation state of the primary amine is the single most decisive parameter governing solubility, permeability, and target‑binding electrostatics. 1‑(1,3,4‑Thiadiazol‑2‑yl)cyclopropylamine carries an aliphatic cyclopropylamine with a measured pKₐ of 9.10 (cyclopropylamine reference), whereas the 2‑amino‑substituted analog 5‑cyclopropyl‑1,3,4‑thiadiazol‑2‑amine contains a heteroaromatic amine with a reported pKₐ of ~3.2 [1]. At pH 7.4, the target compound is >98 % protonated while the comparator is <0.01 % protonated, a difference of four orders of magnitude in the charged‑species fraction.

Physicochemical profiling Drug-likeness Transporter recognition

Synthetic Handle Divergence: Amine on Cyclopropane Enables Distinct Derivatisation Pathways

The exocyclic cyclopropylamine in the target compound serves as a nucleophilic centre for reductive amination, amide coupling, and urea formation without engaging the thiadiazole ring. In contrast, the 2‑amino group of 5‑cyclopropyl‑1,3,4‑thiadiazol‑2‑amine is deactivated by the electron‑withdrawing thiadiazole and requires harsher acylation conditions (e.g., elevated temperature, strong base) [1]. The benzyl carbamate intermediate of the target compound undergoes clean HBr/AcOH deprotection to liberate the free amine, a route documented in published synthetic protocols . No equivalent mild‑deprotection strategy is available for the 2‑amino isomer because the heteroaromatic N–C bond is not susceptible to acidolytic cleavage.

Medicinal chemistry Parallel synthesis Fragment-based drug discovery

Melting Point and Thermal Stability: Cyclopropylamine Scaffold Offers Different Handling Profile

The free base of 5‑cyclopropyl‑1,3,4‑thiadiazol‑2‑amine is a high‑melting crystalline solid (mp 214–216 °C) with limited solubility in most organic solvents except methanol . The target compound, when isolated as the hydrochloride salt, exhibits a significantly lower melting range (≥144 °C with decomposition), consistent with its ionic character and the presence of an aliphatic ammonium centre . Differential scanning calorimetry on the related cyclopropylamine‑thiadiazole system shows an exothermic decomposition onset at ~220 °C, attributed to cyclopropane ring‑strain release . This thermal liability is absent in the fully aromatic 2‑amino isomer, providing a measurable stability distinction relevant to storage and reaction‑scale‑up decisions.

Solid‑state properties Formulation Process chemistry

Antifungal Pharmacophore: Cyclopropanecarboxamide Derivatives Show In‑Vivo Efficacy Comparable to Commercial Standards

While the target compound itself lacks published in‑vivo data, structurally proximate N‑(5‑substituted‑1,3,4‑thiadiazol‑2‑yl)cyclopropanecarboxamides—synthesised from the same cyclopropylamine‑thiadiazole precursor pool—have demonstrated antifungal efficacy comparable to commercial fungicides [1]. In greenhouse assays, compound 7p in this series achieved 79.38% inhibition against tested phytopathogenic fungi, a value that matches the performance of leads 7g and 7h and places the chemotype within the efficacy range of marketed azole fungicides [1]. A 3D‑QSAR CoMFA model derived from this dataset yielded r² = 0.8 and q² = 0.516, confirming that the cyclopropane‑thiadiazole scaffold supports predictable structure‑activity relationships [1]. The target compound, bearing the free cyclopropylamine, serves as the key synthetic entry point for constructing this validated antifungal chemotype.

Antifungal activity Agrochemical discovery 3D‑QSAR

Procurement‑Relevant Application Scenarios for 1‑(1,3,4‑Thiadiazol‑2‑yl)cyclopropylamine


Agrochemical Lead Discovery: Cyclopropanecarboxamide Antifungal Libraries

The target compound is the optimal starting material for synthesising N‑(5‑substituted‑1,3,4‑thiadiazol‑2‑yl)cyclopropanecarboxamides, a chemotype that has delivered in‑vivo antifungal efficacy (79.38% inhibition) comparable to commercial fungicide standards and is supported by a validated CoMFA model (r² = 0.8, q² = 0.516) [1]. Using the 2‑amino isomer instead would require an extra deactivation‑overcoming step, reducing synthetic throughput.

CNS‑Oriented Fragment‑Based Screening: Charged Amine Pharmacophore at Physiological pH

Because the cyclopropylamine remains >98% protonated at pH 7.4 (pKₐ ≈ 9.10), the compound provides a cationic centre that can engage aspartate‑rich binding pockets (e.g., in monoaminergic GPCRs or ion channels) [2]. The comparator 5‑cyclopropyl‑1,3,4‑thiadiazol‑2‑amine is neutral under the same conditions (pKₐ ~3.2), making it unsuitable for fragments designed to exploit salt‑bridge interactions .

Parallel Library Synthesis Requiring Orthogonal Reactive Handles

The exocyclic cyclopropylamine can be selectively acylated, reductively aminated, or converted to ureas under mild conditions without protecting the thiadiazole ring . This orthogonality is absent in the 2‑amino isomer, where the heteroaromatic amine is deactivated and the ring nitrogen atoms compete for electrophiles. HBr‑salt deprotection of the benzyl carbamate precursor proceeds quantitatively in 30 min, enabling efficient multi‑gram batch processing .

LSD1 Demethylase Inhibitor Scaffold Optimisation

(Hetero)aryl cyclopropylamine patents explicitly cover thiadiazole‑substituted cyclopropylamines as LSD1 inhibitor cores, with the cyclopropylamine motif serving as the critical FAD‑cofactor‑interacting warhead [3]. The target compound provides the exact substructure required for SAR exploration around the thiadiazole ring substitution, a vector that the 2‑amino isomer cannot replicate because the warhead nitrogen is locked in the heterocycle.

Quote Request

Request a Quote for 1-1,3,4-Thiadiazol-2-yl-cyclopropylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.